molecular formula C31H23N6Na3O11S3 B13747249 Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate CAS No. 28706-19-6

Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate

Cat. No.: B13747249
CAS No.: 28706-19-6
M. Wt: 820.7 g/mol
InChI Key: ANYFCNHZKDSDER-UHFFFAOYSA-K
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Description

Properties

CAS No.

28706-19-6

Molecular Formula

C31H23N6Na3O11S3

Molecular Weight

820.7 g/mol

IUPAC Name

trisodium;3-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C31H26N6O11S3.3Na/c1-18-13-19(9-11-26(18)37-36-22-15-25-24(30(17-22)51(45,46)47)7-4-8-29(25)50(42,43)44)32-31(38)33-27-12-10-21(16-28(27)48-2)35-34-20-5-3-6-23(14-20)49(39,40)41;;;/h3-17H,1-2H3,(H2,32,33,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3

InChI Key

ANYFCNHZKDSDER-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Stepwise Preparation

Step Reaction Type Reagents/Conditions Description
1 Diazotization Aromatic amine (e.g., 3-aminophenyl sulphonate), NaNO2, HCl, 0-5°C Formation of diazonium salt from sulphonated aromatic amine
2 Azo Coupling Diazonium salt + activated aromatic compound (e.g., 2-methoxy-4-aminophenyl derivative), pH 8-10 buffer Electrophilic aromatic substitution forming azo linkage
3 Sulphonation Sulfuric acid or chlorosulfonic acid, controlled temperature Introduction of sulphonate groups on aromatic rings if not pre-sulphonated
4 Amide bond formation Reaction of amino group with acyl chloride or activated carboxylic acid derivative Formation of amino-carbonyl-amino linkage
5 Neutralization Sodium hydroxide or sodium carbonate Conversion to trisodium salt form for water solubility

Detailed Chemical Reactions

  • Diazotization: The aromatic amine bearing a sulphonate group is treated with sodium nitrite in acidic conditions at low temperature to generate the diazonium salt intermediate.
  • Azo Coupling: The diazonium salt is coupled with a methoxy-substituted aromatic amine or phenol under mildly alkaline conditions to form the azo bond.
  • Amide Linkage Formation: The intermediate bearing amino groups is reacted with an acyl chloride derivative of the o-tolyl moiety to introduce the amino-carbonyl-amino functional group.
  • Sulphonation and Salt Formation: Sulphonate groups are introduced either by direct sulphonation or by using sulphonated starting materials. The final product is neutralized with sodium bases to obtain the trisodium salt.

Research Findings and Data

Yields and Purity

Parameter Typical Value Notes
Overall yield 60-75% Depending on reaction conditions and purification
Purity (HPLC) >98% High purity achieved by recrystallization and chromatographic methods
Solubility High in water Due to trisodium sulphonate groups
Stability Good photostability Suitable for fabric dye applications

Analytical Characterization

  • UV-Vis Spectroscopy: Characteristic absorption peaks in the visible region due to azo chromophores.
  • FTIR Spectroscopy: Bands corresponding to azo (-N=N-), sulphonate (-SO3Na), amide (C=O), and methoxy (-OCH3) groups.
  • NMR Spectroscopy: Proton and carbon signals consistent with substituted aromatic rings and functional groups.
  • Mass Spectrometry: Molecular ion peaks matching calculated molecular weight.

Summary Table of Preparation Conditions

Step Reagents Temperature pH Time Yield (%)
Diazotization Aromatic amine, NaNO2, HCl 0-5°C Acidic (pH ~1-2) 30 min 90-95
Azo Coupling Diazonium salt, aromatic amine 5-15°C 8-10 (buffered) 1-2 h 85-90
Amide Formation Acyl chloride, base Room temp Neutral to slightly basic 2-3 h 80-85
Sulphonation (if needed) H2SO4 or ClSO3H 50-80°C Acidic 1-2 h 70-80
Neutralization NaOH or Na2CO3 Room temp Neutral 30 min Quantitative

Chemical Reactions Analysis

Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfonated aromatic compounds.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.

Scientific Research Applications

Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, thereby exerting its effects. The compound’s ability to form stable complexes with various substrates is a key aspect of its mechanism .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Trisodium;3-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate .
  • Molecular Formula : C₃₁H₂₃N₆Na₃O₁₁S₃ .
  • Molecular Weight : 820.712 g/mol .
  • CAS No.: 28706-19-6; EINECS: 249-167-3 .

Structural Features :

  • Contains two azo (-N=N-) groups, a naphthalene-1,5-disulfonate backbone, and a methoxy-substituted phenyl group.
  • Three sodium counterions enhance water solubility, typical of sulfonated azo dyes.

Applications :
Likely used as a direct or acid dye in textiles, paper, or food coloring due to its high solubility and chromophoric azo groups .

Comparison with Structurally Similar Compounds

Disodium 3-[[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-o-tolyl]azo]naphthalene-1,5-disulphonate

  • Key Features: Contains a reactive triazine ring with chlorine substituents (4,6-dichloro) . Molecular formula: Not fully specified, but includes Cl and triazine groups.
  • Functional Differences: The triazine ring enables covalent bonding with cellulose fibers (reactive dye), unlike the non-reactive trisodium compound. Chlorine substituents increase electrophilicity, enhancing fiber fixation but raising environmental concerns .

Disodium 3-[[5-Chloro-2-(Phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-Tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate (C.I. Acid Red 172)

  • Key Features :
    • Molecular formula: C₃₀H₂₂ClN₃Na₂O₁₀S₃; molecular weight: 762.137 .
    • Contains a chloro group and phenylmethoxy substituent.
  • Functional Differences: The sulphonylamino (-SO₂NH-) group improves hydrolytic stability compared to the carbamoyl (-CONH-) group in the trisodium compound. Used as an acid dye for wool and silk, whereas the trisodium compound may target cellulose .

Trisodium 7-[[4-Chloro-6-[(3-Sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-Methoxy-2-sulphonatophenyl)azo]naphthalene-2-sulphonate

  • Key Features :
    • Combines a triazine ring and methoxy-sulphonatophenyl azo group.
    • Exact mass: 802.953 .
  • Functional Differences :
    • The triazine group provides reactivity for fiber bonding, while the methoxy group aligns with the trisodium compound’s structure.
    • Higher sulfonation (three sulphonate groups) improves solubility but may reduce affinity for hydrophobic fibers .

Trisodium Bis[amino[(2-Hydroxy-3,5-dinitrophenyl)azo]naphthalenesulphonato(3-)]cobaltate(3)

  • Key Features :
    • Metal-complex dye with cobalt and nitro groups .
  • Functional Differences: Nitro (-NO₂) groups increase electron-withdrawing effects, shifting absorption to longer wavelengths (bathochromic shift). Cobalt enhances lightfastness but introduces heavy metal toxicity concerns, unlike the purely organic trisodium compound .

Comparative Analysis Table

Property Trisodium Compound (Main) Disodium Triazine Derivative C.I. Acid Red 172 Cobalt Complex Dye
Molecular Weight 820.712 g/mol ~750–800 (estimated) 762.137 ~900–950 (estimated)
Key Substituents Methoxy, sulphonate, azo Triazine, Cl, azo Chloro, phenylmethoxy, sulphonylamino Nitro, cobalt, azo
Solubility High (three sulphonates) Moderate (two sulphonates) Moderate (two sulphonates) Low (metal complex)
Application Direct/Acid dye Reactive dye Acid dye Metal-complex dye
Environmental Impact Lower (no halogens) Higher (Cl, reactive groups) Moderate (Cl) High (heavy metal)
Lightfastness Moderate High (triazine stability) Moderate Very high (cobalt)

Research Findings and Mechanistic Insights

  • Synthesis Pathways :

    • The trisodium compound is synthesized via diazotization and coupling reactions, typical for azo dyes .
    • Triazine-containing analogs require cyanuric chloride for nucleophilic substitution .
  • Electronic Properties: Methoxy groups in the trisodium compound act as electron donors, raising HOMO levels and inducing bathochromic shifts compared to nitro-substituted dyes . Sulphonate groups lower LUMO levels, enhancing solubility but reducing dye aggregation .
  • Environmental and Regulatory Considerations: The trisodium compound’s lack of halogens may reduce regulatory restrictions compared to chlorinated or fluorinated analogs . SPE methods (e.g., Oasis HLB cartridges) are effective for extracting sulfonated dyes from wastewater, as noted in environmental studies .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CPrevents side reactions
pH8–10Enhances azo stability
Catalyst Loading0.5–1 mol% CuIAccelerates coupling

How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural characterization?

Advanced Research Question
Methodological Answer:
Contradictions often arise due to tautomerism or solvent effects. To resolve:

  • Cross-Validation : Combine 1^1H/13^13C NMR (DMSO-d6, 500 MHz) with high-resolution mass spectrometry (HRMS, ESI+) to confirm molecular weight and functional groups .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to unambiguously assign azo bond geometry and sulphonate positions .
  • Computational DFT : Simulate NMR chemical shifts (B3LYP/6-311+G(d,p)) to identify dominant tautomers .

What spectroscopic methods are most effective for confirming azo bond configuration?

Basic Research Question
Methodological Answer:

  • UV-Vis Spectroscopy : Measure λmax in aqueous solution (450–550 nm) to confirm π→π* transitions of the azo group .
  • FT-IR : Identify N=N stretching vibrations at 1450–1600 cm1^{-1} and sulphonate S-O stretches at 1030–1200 cm1^{-1} .
  • Raman Spectroscopy : Detect azo bond resonance-enhanced signals at 1350–1500 cm1^{-1} to distinguish cis/trans isomers .

What computational approaches model electronic transitions responsible for chromophoric properties?

Advanced Research Question
Methodological Answer:

  • Time-Dependent DFT (TD-DFT) : Use CAM-B3LYP/6-31+G(d) to simulate UV-Vis spectra, correlating with experimental λmax values .
  • Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict absorption wavelengths. For example, a HOMO-LUMO gap of 2.5 eV corresponds to ~500 nm .
  • COMSOL Multiphysics : Integrate AI-driven simulations to optimize dye-solvent interactions and predict solvatochromic shifts .

Q. Table 2: Computational Modeling Outcomes

MethodKey InsightAccuracy vs. Experiment
TD-DFTPredicts λmax ±10 nm>90% correlation
HOMO-LUMOExplains bathochromic shiftsQualitative agreement

How does pH influence sulphonate group stability in aqueous solutions?

Basic Research Question
Methodological Answer:

  • Acidic Conditions (pH < 4) : Protonation of sulphonate groups reduces solubility, leading to precipitation. Monitor via turbidity assays .
  • Neutral/Alkaline (pH 7–10) : Sulphonates remain ionized, enhancing stability. Use potentiometric titrations to determine pKa values (~2.5 for sulphonate deprotonation) .
  • Mitigation Strategy : Buffer solutions (e.g., phosphate buffer, pH 7.4) prevent degradation during biological assays .

What strategies differentiate isomeric forms arising from azo bond tautomerism?

Advanced Research Question
Methodological Answer:

  • Dynamic HPLC : Use chiral columns (e.g., Chiralpak IA) with methanol/water to separate hydrazone vs. azo tautomers .
  • Variable-Temperature NMR : Observe coalescence of peaks at elevated temperatures (e.g., 80°C in DMSO-d6) to identify tautomeric exchange .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze N 1s binding energies (398–400 eV) to distinguish azo (-N=N-) from hydrazone (-NH-N=) configurations .

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